3-(2-Hydroxy-3-methoxyphenyl)-1-methyl-4,6-dioxo-5-(propan-2-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
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Overview
Description
3-(2-HYDROXY-3-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-5-(PROPAN-2-YL)-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXY-3-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-5-(PROPAN-2-YL)-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. One common method involves the reaction of a substituted phenyl compound with a suitable pyrrole precursor under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-HYDROXY-3-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-5-(PROPAN-2-YL)-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and reaction times to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3-(2-HYDROXY-3-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-5-(PROPAN-2-YL)-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3-(2-HYDROXY-3-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-5-(PROPAN-2-YL)-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Vanillyl methyl ketone: Another related compound with a similar phenolic structure but different functional groups.
Uniqueness
The uniqueness of 3-(2-HYDROXY-3-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-5-(PROPAN-2-YL)-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID lies in its complex structure, which includes both a phenolic and a pyrrole moiety. This combination of functional groups provides unique chemical and biological properties that are not found in simpler related compounds .
Properties
Molecular Formula |
C18H22N2O6 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(2-hydroxy-3-methoxyphenyl)-3-methyl-4,6-dioxo-5-propan-2-yl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C18H22N2O6/c1-8(2)20-15(22)11-12(16(20)23)18(3,17(24)25)19-13(11)9-6-5-7-10(26-4)14(9)21/h5-8,11-13,19,21H,1-4H3,(H,24,25) |
InChI Key |
WNPOIOPYLLSBQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2C(C1=O)C(NC2C3=C(C(=CC=C3)OC)O)(C)C(=O)O |
Origin of Product |
United States |
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